molecular formula C9H11N3O2 B2851177 1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid CAS No. 1009282-26-1

1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid

Cat. No. B2851177
CAS RN: 1009282-26-1
M. Wt: 193.206
InChI Key: UKGYNTRXPAKSOG-UHFFFAOYSA-N
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Description

“1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a pyrimidin-2-yl group and a carboxylic acid group . This compound is related to 1-(pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride, which has a molecular weight of 229.67 .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, pyrrolidine compounds are known to participate in a variety of chemical reactions. For instance, a Diels–Alder reaction can be used to form new compounds .

Scientific Research Applications

Synthesis of Pyrrolidine Derivatives

  • Smolobochkin et al. (2019) developed a method for synthesizing 2-(pyrrolidin-1-yl)pyrimidines, confirming the structures using IR spectroscopy, NMR spectroscopy, and X-ray structural analysis. This method involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid (Smolobochkin et al., 2019).

Chemical Synthesis and Biological Activity

  • Kuznetsov and Chapyshev (2007) prepared 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine. This compound was used in the reductive amination of aldehydes for synthesizing various derivatives, highlighting its versatility in chemical synthesis (Kuznetsov & Chapyshev, 2007).

  • Pivazyan et al. (2019) synthesized new derivatives containing pyrrolidine and pyrimidine fragments and found them to have a pronounced plant growth-stimulating effect (Pivazyan et al., 2019).

Synthesis and Prediction of Biological Activity

  • Kharchenko et al. (2008) conducted a one-pot condensation to form novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, presenting the results of a PASS prediction of the biological activity of the synthesized compounds (Kharchenko et al., 2008).

Medicinal Chemistry

  • Mohamed et al. (2011) designed a class of 2,4-disubstituted pyrimidines as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, identifying potent inhibitors through this approach (Mohamed et al., 2011).

Environmental and Green Chemistry

  • Ghorbani‐Choghamarani and Zamani (2013) developed an environmentally benign protocol for synthesizing 3,4-dihydropyrimidin-2-(1H)-ones and thiones using a green catalyst. This method emphasizes the role of 1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid derivatives in sustainable chemistry (Ghorbani‐Choghamarani & Zamani, 2013).

Antifungal Applications

  • Song et al. (1999) investigated the structure of 8-Ethyl-5,8-dihydro-5-oxo-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidine-6-carboxylic Acid (Piromidic Acid), an antifungal agent, through single-crystal X-ray methods. This highlights the antifungal potential of compounds related to this compound (Song et al., 1999).

Future Directions

The future directions for research on “1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid” and related compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by the understanding of how different stereoisomers and the spatial orientation of substituents can lead to different biological profiles of drug candidates .

properties

IUPAC Name

1-pyrimidin-2-ylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-8(14)7-3-1-6-12(7)9-10-4-2-5-11-9/h2,4-5,7H,1,3,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGYNTRXPAKSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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